(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide
Description
Properties
IUPAC Name |
4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-26-16-7-2-5-14(11-16)12-17-19(25)23(20(27)28-17)10-4-8-18(24)22-15-6-3-9-21-13-15/h2-3,5-7,9,11-13H,4,8,10H2,1H3,(H,22,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEZMFMZKMZSLQ-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and mechanisms of action.
Chemical Structure
The compound features a thiazolidinone core, which is known for its diverse biological activities. The structure can be represented as follows:
This compound incorporates a methoxybenzylidene moiety and a pyridine group, contributing to its unique pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values ranging from 2.2 to 4.4 µM against different cancer cell lines, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin and etoposide .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HCT116 | 3.7 | Doxorubicin | 1.5 |
| MCF7 | 4.0 | Etoposide | 2.0 |
| A549 | 2.9 | - | - |
The anticancer effects are attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP .
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress leading to cellular damage and apoptosis .
- Mitochondrial Dysfunction : The compound causes depolarization of mitochondrial membrane potential, further contributing to its cytotoxic effects .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity:
- Antibacterial Effects : It demonstrated higher antibacterial potency than ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 µM to 16 µM against various Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) | Comparison Drug | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Ampicillin | 32 |
| Escherichia coli | 8 | - | - |
| MRSA | 8 | - | - |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Ehrlich Solid Tumor Model : In vivo studies showed that the compound significantly reduced tumor size in mice models through apoptosis induction .
- Resistance Mechanisms : Investigations into bacterial resistance mechanisms revealed that the compound acts on multiple targets within bacterial cells, potentially reducing the likelihood of resistance development .
Scientific Research Applications
Anticancer Properties
Research has shown that (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| MDA-MB-231 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 18.0 | Increased caspase activity |
| HeLa (Cervical) | 20.5 | Mitochondrial membrane potential loss |
The compound induces apoptosis in sensitive cell lines, evidenced by increased caspase activity and changes in mitochondrial membrane potential. It also causes G0/G1 phase arrest, indicating interference with cell cycle progression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the benzylidene position significantly affect the potency of the compound. Moreover, substitution patterns on the pyridine ring can enhance biological activity, with electron-donating groups generally improving efficacy.
Study on MCF-7 Cells
A notable study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, achieving an IC50 value of 12.5 µM. Flow cytometry analysis revealed a marked increase in Annexin V-positive cells, indicating early apoptosis.
Combination Therapy Research
In another case study involving MDA-MB-231 cells, the compound was evaluated in combination with conventional chemotherapeutics such as doxorubicin. Results showed enhanced cytotoxicity compared to either agent alone, suggesting potential for use in combination therapies to improve treatment outcomes for breast cancer patients.
Antimicrobial Activity
Emerging research also points to the antimicrobial properties of this compound. Preliminary studies have indicated effectiveness against various bacterial strains, with ongoing investigations into its mechanism of action against microbial pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Functional Group Impact on Properties
- Methoxy vs. Chloro Substituents : The methoxy group in the target compound enhances solubility and electron-donating capacity compared to chloro substituents in compounds like 4e (), which are electron-withdrawing and may improve target binding but reduce solubility .
- Pyridin-3-yl vs. Pyridin-2-yl : The pyridin-3-yl group in the target compound offers a distinct hydrogen-bonding profile compared to pyridin-2-yl (). The nitrogen position influences interactions with biological targets, such as kinases or DNA .
- Benzylidene vs. In contrast, the allylidene group in introduces conformational flexibility, which may reduce binding specificity .
Q & A
Q. What are the key synthetic steps for preparing (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide?
The synthesis typically involves:
- Step 1 : Cyclization of a thiourea derivative to form the thioxothiazolidinone core.
- Step 2 : Condensation with 3-methoxybenzaldehyde to introduce the benzylidene group under acidic/basic conditions (e.g., acetic acid or piperidine catalysis).
- Step 3 : Coupling with N-(pyridin-3-yl)butanamide via nucleophilic substitution or amidation. Reaction optimization requires precise control of temperature (60–80°C), solvent polarity (DMF or ethanol), and reaction time (6–12 hours). Monitoring via TLC and purification via column chromatography are critical .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms Z/E isomerism and functional group integrity (e.g., methoxy protons at δ 3.8–4.0 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at ~480 m/z).
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups.
- HPLC : Ensures >95% purity for biological assays .
Q. What biological activities are associated with structurally similar thiazolidinone derivatives?
Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus).
- Anticancer Potential : IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7).
- Anti-inflammatory Effects : Inhibition of COX-2 by 40–60% at 25 µM. These activities are attributed to the thioxothiazolidinone core and methoxybenzylidene moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
- Structural Analogues : Compare substituent effects (e.g., 4-chloro vs. 3-methoxy groups alter logP and bioavailability).
- Orthogonal Validation : Use SPR or ITC to confirm target binding if IC₅₀ values conflict .
Q. What mechanistic hypotheses explain this compound’s interaction with biological targets?
Proposed mechanisms include:
- Enzyme Inhibition : Thioxothiazolidinone binds to ATP pockets in kinases (e.g., EGFR) via hydrogen bonding with C=O and C=S groups.
- Receptor Modulation : The pyridinyl moiety may interact with nicotinic acetylcholine receptors. Computational docking studies (AutoDock Vina) predict a binding affinity of −9.2 kcal/mol for COX-2 .
Q. How do structural modifications influence activity and stability?
- Methoxy Position : 3-Methoxy enhances π-stacking with DNA vs. 4-methoxy in analogs.
- Pyridine Substitution : N-(pyridin-3-yl) improves solubility vs. N-(4-hydroxyphenyl).
- Stability : Thioxo groups are prone to hydrolysis at pH >8; buffer selection (PBS pH 7.4) is critical for in vitro studies .
Methodological Considerations
- Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SEM.
- Contradiction Mitigation : Cross-reference with structural analogs (e.g., 4-chlorobenzylidene derivatives in ) to identify substituent-dependent trends.
- Advanced Characterization : Use X-ray crystallography (where feasible) to resolve Z/E isomerism ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
